N-methyl-6-(piperidin-4-ylmethyl)pyrimidin-4-amine dihydrochloride
Overview
Description
N-methyl-6-(piperidin-4-ylmethyl)pyrimidin-4-amine dihydrochloride is a chemical compound with a molecular weight of 265.19 g/mol . It is a derivative of pyrimidine and piperidine, which are both significant in medicinal chemistry due to their biological activities . This compound is often used in research and development for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-6-(piperidin-4-ylmethyl)pyrimidin-4-amine dihydrochloride typically involves the reaction of 6-methylpyrimidine with piperidine derivatives under controlled conditions . One common method includes the nucleophilic aromatic substitution (S_NAr) reaction of 2,4,5-trichloropyrimidine with piperidin-4-ylmethylamine in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in isopropanol at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-methyl-6-(piperidin-4-ylmethyl)pyrimidin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: N,N-diisopropylethylamine (DIPEA) in isopropanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-methyl-6-(piperidin-4-ylmethyl)pyrimidin-4-amine dihydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-methyl-6-(piperidin-4-ylmethyl)pyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing cellular pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-N-(piperidin-4-yl)pyrimidin-4-amine
- N-(pyridin-4-yl)pyridin-4-amine
- 3-methyl-N-(pyridin-4-yl)pyridin-4-amine
Uniqueness
N-methyl-6-(piperidin-4-ylmethyl)pyrimidin-4-amine dihydrochloride is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyrimidine ring with a piperidine moiety makes it particularly versatile in medicinal chemistry .
Biological Activity
N-methyl-6-(piperidin-4-ylmethyl)pyrimidin-4-amine dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 267.21 g/mol. It features a pyrimidine ring substituted with a piperidine moiety, which is known to enhance biological activity through various mechanisms.
- Receptor Interaction : The piperidine structure is often associated with modulation of neurotransmitter receptors, particularly in the central nervous system (CNS). Compounds with similar structures have been studied for their interactions with dopamine and serotonin receptors, which could suggest potential applications in treating psychiatric disorders.
- Antimicrobial Activity : Research indicates that derivatives of piperidine exhibit antibacterial and antifungal properties. The presence of the pyrimidine ring may contribute to this activity by interfering with microbial metabolic pathways.
Antimicrobial Efficacy
Recent studies have demonstrated the antimicrobial potential of related compounds. For instance, monomeric alkaloids featuring piperidine structures were evaluated against various bacterial strains:
Compound | Activity Against | MIC (mg/mL) |
---|---|---|
N-methyl-6-(piperidin-4-ylmethyl)pyrimidin-4-amine | E. coli | 3.125 - 100 |
N-acylpiperidine derivatives | C. albicans | 6.25 - 50 |
Piperidine derivatives | Pseudomonas aeruginosa | >100 |
These results indicate that while some compounds show promising activity against Gram-positive bacteria, their efficacy against Gram-negative bacteria varies significantly .
Case Studies
- Antifungal Studies : A study examining the antifungal activity of various piperidine derivatives found that modifications to the piperidine ring significantly affected their efficacy against fungal strains such as Candida albicans. The introduction of electron-donating groups enhanced activity, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .
- CNS Activity : In vivo studies have indicated that related pyrimidine derivatives can exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems. For instance, certain compounds showed promise in reducing neuroinflammation in models of neurodegenerative diseases .
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that this compound has favorable oral bioavailability and clearance rates. A study reported an oral bioavailability of approximately 31.8% with minimal acute toxicity observed at high doses (up to 2000 mg/kg) in animal models .
Properties
IUPAC Name |
N-methyl-6-(piperidin-4-ylmethyl)pyrimidin-4-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4.2ClH/c1-12-11-7-10(14-8-15-11)6-9-2-4-13-5-3-9;;/h7-9,13H,2-6H2,1H3,(H,12,14,15);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGBTPKSMPOZNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=NC(=C1)CC2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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